2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDTECWBKJHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone
This section delves into the fundamental aspects of 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone, providing a foundational understanding of its place within contemporary chemical research.
The structure of this compound is a composite of two highly significant chemical moieties: a halogenated phenoxy ether and a cyclopropyl (B3062369) ketone. Halogenated ethers are a class of organic compounds where one or more hydrogen atoms are replaced by halogens, such as bromine and chlorine. nih.gov This substitution can significantly influence the compound's chemical and physical properties.
The synthesis of such phenoxy ethers can often be achieved through methods like the Williamson ether synthesis. wikipedia.org This reaction typically involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. wikipedia.org In the context of this compound, this would likely involve the reaction of 4-bromo-2-chlorophenol (B165030) with a suitable 2-halo-1-cyclopropylethanone, such as 2-bromo-1-cyclopropylethanone (B104821). The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com
Cyclopropyl ketones, on the other hand, are valued for their unique reactivity, which stems from the inherent strain of the three-membered cyclopropyl ring. nih.govrsc.org This strain can be harnessed in various chemical transformations. The reactivity of cyclopropyl ketones is influenced by the substituents on both the cyclopropyl ring and the carbonyl group. For instance, aryl cyclopropyl ketones can undergo ring-opening reactions under certain conditions. rsc.orgrsc.org
The combination of an aryl ether and a cyclopropyl ketone within a single molecule creates a scaffold with significant potential in molecular design, particularly in the realm of medicinal chemistry. The halogen atoms on the phenoxy ring can engage in halogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets. The presence of both bromine and chlorine offers a distinct electronic and steric profile. nih.gov
The cyclopropyl group is a "bioisostere" for other chemical groups and can introduce conformational rigidity into a molecule, which is often desirable in drug design to improve binding affinity and selectivity. The ketone functional group provides a site for further chemical modification and can act as a hydrogen bond acceptor.
While the individual components of this compound are well-studied, specific research on this particular compound is not extensively documented in publicly available literature. This represents a significant knowledge gap.
Current research on related halogenated phenoxy derivatives has shown their potential in various therapeutic areas. For instance, halogen-containing phenoxy derivatives have been investigated for their anti-inflammatory and analgesic activities. nih.gov Furthermore, phenoxy acetic acid derivatives have demonstrated a range of biological activities, including anti-mycobacterial and anti-inflammatory properties. nih.govmdpi.com
Similarly, compounds containing cyclopropyl ketone motifs are of interest. For example, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (B107352) is utilized as a reagent in the synthesis of potent antioxidant agents. chemicalbook.compharmaffiliates.com This suggests that this compound could also serve as a valuable intermediate in the synthesis of biologically active molecules.
Advanced Synthetic Methodologies for 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-(4-bromo-2-chlorophenoxy)-1-cyclopropylethanone reveals two primary strategic disconnections. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key synthons: a nucleophilic phenoxide derived from 4-bromo-2-chlorophenol (B165030) and an electrophilic α-haloketone, specifically 2-bromo-1-cyclopropylethanone (B104821). This approach is strategically sound as it leads to readily accessible precursors and relies on a well-established etherification reaction, such as the Williamson ether synthesis.
A second potential disconnection could be considered at the C-C bond between the carbonyl group and the cyclopropyl (B3062369) ring. However, this approach is generally less favorable as it would involve more complex synthetic transformations to assemble the cyclopropyl ketone moiety at a later stage. Therefore, the ether disconnection strategy is the preferred and more convergent route for the synthesis of the target molecule.
Synthesis of the 4-Bromo-2-chlorophenoxy Moiety and Precursors
The synthesis of the 4-bromo-2-chlorophenoxy moiety hinges on the preparation of its precursor, 4-bromo-2-chlorophenol. This involves strategic halogenation of a phenolic intermediate.
Regioselective Halogenation Strategies for Phenolic Intermediates
The synthesis of 4-bromo-2-chlorophenol is primarily achieved through the electrophilic bromination of 2-chlorophenol. The hydroxyl group of the phenol (B47542) is a strongly activating ortho-, para-director. Since the ortho- position to the hydroxyl group is already occupied by a chlorine atom, the incoming electrophilic bromine is directed to the para position.
Controlling the regioselectivity to favor the desired 4-bromo-2-chloro isomer over other potential isomers, such as 2-bromo-6-chlorophenol, is a key challenge. Various strategies have been developed to enhance this selectivity. One effective method involves the use of a catalyst, such as triethylamine (B128534) hydrochloride, in a solvent like chlorobenzene. This catalyst polarizes the bromine molecule, facilitating the electrophilic aromatic substitution at the para position with high yield and minimizing the formation of the ortho-brominated byproduct. Another approach utilizes a mixture of transition metal chlorides, such as copper chloride, zinc chloride, and silver chloride, as a nano-positioned catalyst to direct the bromination of o-chlorophenol, achieving high purity and yield of the desired product. nih.gov
Below is a table summarizing various regioselective bromination strategies for 2-chlorophenol:
| Brominating Agent | Catalyst/Solvent | Key Features |
| Bromine (Br₂) | Triethylamine hydrochloride / Chlorobenzene | High para-selectivity, excellent yield. nih.gov |
| Bromine (Br₂) | Acetic acid / Sodium acetate | Controlled addition minimizes di-bromination. |
| Bromine (Br₂) | Nano-positioned catalyst (CuCl₂, ZnCl₂, AgCl) | High purity and yield of the 4-bromo isomer. nih.gov |
| N-Bromosuccinimide (NBS) | Sulfuric acid / Acetonitrile | Avoids the use of elemental bromine. |
Etherification Methodologies for Aryl Ether Formation
The formation of the aryl ether linkage in this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 4-bromo-2-chlorophenol is reacted with an α-halocyclopropyl ketone, such as 2-bromo-1-cyclopropylethanone.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), in the presence of a weak base like potassium carbonate to facilitate the in-situ formation of the phenoxide. The success of the Williamson ether synthesis is dependent on the nature of the leaving group on the electrophile and the steric hindrance of the reactants. As 2-bromo-1-cyclopropylethanone is a primary-like halide, the S(_N)2 reaction proceeds efficiently.
Synthesis of the 1-Cyclopropylethanone Moiety and Precursors
The 1-cyclopropylethanone moiety is another critical component of the target molecule. Its synthesis involves the formation of the cyclopropane (B1198618) ring and subsequent functionalization to introduce a suitable leaving group for the etherification step.
Cyclopropanation Reactions for Ketone Precursors
The precursor for 2-bromo-1-cyclopropylethanone is cyclopropyl methyl ketone (1-cyclopropylethanone). Several methods exist for the synthesis of this key intermediate. A common and industrially viable method starts from α-acetyl-γ-butyrolactone. rsc.orgacs.org This lactone undergoes hydrolysis and decarboxylation in the presence of a hydrohalic acid to form 5-halo-2-pentanone, which is then treated with a base to induce an intramolecular cyclization to yield cyclopropyl methyl ketone.
Alternative methods for the formation of the cyclopropyl ring include the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of a cyclopropyl ketone, this would involve the cyclopropanation of a suitable α,β-unsaturated ketone precursor. The Kulinkovich reaction offers another route, where esters are converted to cyclopropanols using a titanium reagent, which can then be oxidized to the corresponding cyclopropyl ketone.
The following table outlines different approaches to the synthesis of cyclopropyl ketones:
| Starting Material | Reagents | Method |
| α-Acetyl-γ-butyrolactone | 1. HCl or HBr 2. Base (e.g., NaOH) | Hydrolysis, decarboxylation, and intramolecular cyclization. rsc.orgacs.org |
| α,β-Unsaturated ketone | CH₂I₂, Zn-Cu couple | Simmons-Smith cyclopropanation. |
| Ester | Grignard reagent, Ti(O-iPr)₄ | Kulinkovich reaction followed by oxidation. |
Derivatization and Functionalization of Cyclopropyl Systems
Once cyclopropyl methyl ketone is obtained, it needs to be functionalized at the α-position to the carbonyl group to enable the subsequent etherification reaction. The most common method is the α-bromination of the ketone. This reaction is typically carried out using elemental bromine in a suitable solvent like methanol (B129727) or acetic acid. The reaction proceeds via an enol or enolate intermediate and is often performed under acidic or basic conditions to facilitate enolization.
The reactivity of the α-carbon in cyclopropyl ketones allows for various other functionalizations. For instance, α-halocyclopropyl ketones are versatile intermediates that can undergo a range of nucleophilic substitution reactions. Beyond simple etherification, they can react with other nucleophiles to introduce different functionalities. Furthermore, the strained cyclopropane ring itself can participate in ring-opening reactions under certain conditions, providing a pathway to linear, functionalized molecules. Cyclopropyl ketones can also engage in cycloaddition reactions, such as [3+2] cycloadditions with alkenes or alkynes, to form more complex cyclic systems.
Convergent and Linear Synthetic Approaches to the Target Compound
Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible linear route to the target compound would commence with the formation of the ether linkage, followed by the introduction of the cyclopropyl ketone. However, a more direct and efficient approach, which blurs the line with a convergent strategy, involves the coupling of the two key fragments in a final step. The most established method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com
This reaction is a nucleophilic substitution (SN2) where the sodium or potassium salt of 4-bromo-2-chlorophenol (the nucleophile) attacks an electrophilic α-haloketone, such as 2-bromo-1-cyclopropylethanone.
Step 1: Deprotonation. 4-bromo-2-chlorophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone to generate the corresponding phenoxide anion. jk-sci.com
Step 2: Nucleophilic Substitution. The resulting phenoxide then displaces the bromide from 2-bromo-1-cyclopropylethanone to form the desired ether linkage, yielding the final product. masterorganicchemistry.com
Convergent Synthesis: A truly convergent synthesis involves the independent preparation of two or more complex fragments that are later combined to form the target molecule. In this context, the strategy is very similar to the direct linear approach described above, highlighting its efficiency.
Fragment A Synthesis: Preparation of 4-bromo-2-chlorophenol. This starting material is commercially available or can be synthesized through electrophilic halogenation of 2-chlorophenol.
Fragment B Synthesis: Preparation of 2-bromo-1-cyclopropylethanone. This α-haloketone can be synthesized from cyclopropanecarboxylic acid or its corresponding acyl chloride, followed by α-bromination.
The final step is the coupling of these two fragments via the Williamson ether synthesis, as detailed previously. The convergent nature of this approach allows for the efficient assembly of the final molecule from well-defined precursors.
| Approach | Description | Advantages | Disadvantages |
| Linear (Direct Coupling) | Sequential reaction starting with 4-bromo-2-chlorophenol, which is deprotonated and reacted with 2-bromo-1-cyclopropylethanone. | Fewer overall steps; straightforward planning. | Potential for lower overall yield if any step is low-yielding. |
| Convergent | Independent synthesis of the 4-bromo-2-chlorophenol and 2-bromo-1-cyclopropylethanone fragments, followed by a final coupling step. | Maximizes overall yield by building complex fragments separately; allows for flexibility if one fragment is difficult to synthesize. | May require more total steps if fragments are not readily available. |
Exploration of Novel Catalytic and Green Chemistry Pathways for Efficient Synthesis
Modern synthetic efforts prioritize efficiency, safety, and environmental sustainability. For the synthesis of this compound, several catalytic and green chemistry approaches can be applied to improve upon the traditional Williamson ether synthesis.
Novel Catalytic Pathways: While the Williamson synthesis is robust, alternative catalytic methods can offer milder conditions and broader substrate scope.
Palladium-Catalyzed α-Arylation: A highly efficient palladium-catalyzed α-arylation of ketones has been developed for the synthesis of aryloxyketones. acs.org This method could be adapted to couple the 4-bromo-2-chlorophenol with a cyclopropyl ketone precursor under palladium catalysis, providing an alternative to the classical SN2 reaction.
Photoredox and Carbene Catalysis: Cutting-edge research has combined N-heterocyclic carbene (NHC) and photoredox catalysis for the synthesis of γ-aryloxy ketones. nih.govresearchgate.net While this specific methodology is not directly applicable to the target α-aryloxy ketone, it represents the frontier of catalytic C-O bond formation and ketone synthesis.
Green Chemistry Approaches: The core Williamson ether synthesis can be made significantly more environmentally friendly by applying green chemistry principles.
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving reagents in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the α-haloketone). fzgxjckxxb.comwikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile into the organic phase where the reaction occurs. crdeepjournal.org PTC offers several advantages:
Eliminates the need for expensive, hazardous, and anhydrous polar aprotic solvents like DMF. wikipedia.org
Allows the use of water or biphasic solvent systems, simplifying workup and reducing waste. researchgate.net
Often leads to increased reaction rates and milder reaction conditions. jetir.org
Aqueous Micellar Catalysis: The synthesis can be conducted in water with the aid of surfactants. The surfactants form micelles that create a pseudo-organic microenvironment, solubilizing the organic reactants and facilitating the reaction, thus avoiding the use of bulk organic solvents. researchgate.net
Alternative Energy Sources: Microwave irradiation can be used in place of conventional heating. Microwave-assisted synthesis often dramatically reduces reaction times, increases yields, and lowers energy consumption. chegg.com
| Parameter | Traditional Williamson Synthesis | Green PTC-Mediated Synthesis |
| Solvent | Anhydrous polar aprotic (e.g., DMF, Acetone) | Biphasic (e.g., Toluene/Water) or water |
| Base | Strong bases (e.g., NaH) or K₂CO₃ | Aqueous NaOH or solid K₂CO₃ |
| Catalyst | None | Quaternary Ammonium/Phosphonium Salt |
| Conditions | Often requires elevated temperatures and anhydrous conditions | Milder temperatures, no need for anhydrous conditions |
| Workup | Often requires extensive extraction and solvent removal | Simple phase separation |
| Environmental Impact | High (use of hazardous solvents, energy intensive) | Low (reduced solvent use, safer reagents, easier workup) |
By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, safety, and environmental responsibility.
Chemical Reactivity and Mechanistic Investigations of 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone
Reactivity Profiles of the Cyclopropyl (B3062369) Ketone Substructure
The cyclopropyl ketone fragment is a versatile synthon in organic chemistry, largely due to the high ring strain of the three-membered ring, which facilitates a variety of ring-opening and rearrangement reactions. rsc.org The adjacent carbonyl group activates the cyclopropane (B1198618), making it susceptible to cleavage under various conditions, including acidic, basic, thermal, or metal-catalyzed pathways. rsc.orgacs.org
The strained C-C bonds of the cyclopropyl group in 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone are susceptible to cleavage, leading to open-chain products or expanded ring systems. acs.org These transformations are often initiated by the activation of the ketone. For instance, Lewis acids or Brønsted acids can polarize the C-C bond of the cyclopropane, facilitating ring opening. rsc.org Similarly, transition metals can engage in oxidative addition to the cyclopropyl C-C bond, forming metallacyclic intermediates that can undergo further reactions. chemrxiv.org
Photocatalysis represents another modern approach, where one-electron reduction of the ketone by a photocatalytic system generates a ketyl radical anion. nih.govnih.gov This intermediate can trigger the ring-opening of the adjacent cyclopropane to form a distonic radical anion, which can then be trapped by various partners in cycloaddition reactions. nih.gov Depending on the substitution pattern and reaction conditions, the ring-opening of cyclopropyl ketones can be highly regioselective, typically favoring the formation of the more stable carbon-centered radical or carbocationic intermediate. acs.org
Catalytic systems have been developed to achieve asymmetric ring-opening reactions, providing access to chiral derivatives. For example, a chiral N,N'-dioxide/scandium(III) complex has been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding products with high enantioselectivity. rsc.org
Table 1: Catalytic Systems for Ring-Opening of Cyclopropyl Ketones
| Catalyst/Promoter System | Reaction Type | Key Feature |
|---|---|---|
| Chiral N,N'-dioxide/Sc(III) Complex | Asymmetric Ring-Opening | Provides access to chiral β-naphthol derivatives in good yields and high enantioselectivities. rsc.org |
| Iron Catalysis with Mn/TMSCl | Reductive Ring Opening | Enables regioselective C-C bond cleavage and generation of stable carbon-centered radicals. acs.org |
| Ru(bpy)₃²⁺/La(OTf)₃/TMEDA | Photocatalytic [3+2] Cycloaddition | Involves one-electron reduction to a ketyl radical, leading to ring-opening and cycloaddition. nih.gov |
While this compound does not inherently contain a vinyl group, its derivatives or reaction intermediates could potentially undergo rearrangements analogous to the vinylcyclopropane (B126155) rearrangement. This classic ring expansion converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org The mechanism has been a subject of extensive study and can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise process involving diradical intermediates. wikipedia.orgacs.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org The activation energy for the thermal vinylcyclopropane rearrangement is approximately 50 kcal/mol. wikipedia.org
More pertinent to the structure of this compound is the Cloke-Wilson rearrangement. This reaction transforms cyclopropanes bearing a carbonyl group into dihydrofurans, driven by the release of ring strain. rsc.orgorganicreactions.org The transformation can be initiated thermally, often requiring harsh conditions, but can also be promoted by Brønsted acids, Lewis acids, or various catalysts. rsc.orgorganicreactions.org The mechanism typically involves the activation of the carbonyl group, followed by cleavage of the cyclopropane ring to form a carbocationic intermediate. thieme-connect.com Subsequent intramolecular cyclization of the oxygen atom onto this carbocation forms an oxonium species, which then leads to the final dihydrofuran product. thieme-connect.com This rearrangement is a powerful tool for synthesizing five-membered heterocyclic compounds. rsc.orgrsc.org
Table 2: Comparison of Rearrangement Mechanisms
| Rearrangement | Key Structural Motif | Driving Force | Mechanistic Pathways | Typical Products |
|---|---|---|---|---|
| Vinylcyclopropane | Vinyl-substituted cyclopropane | Ring Strain Release | Concerted (pericyclic) or Stepwise (diradical) wikipedia.orgacs.org | Cyclopentenes wikipedia.org |
| Cloke-Wilson | Carbonyl-substituted cyclopropane | Ring Strain Release | Acid-catalyzed, thermal, or organocatalytic; involves carbocationic intermediates organicreactions.orgthieme-connect.com | Dihydrofurans rsc.orgorganicreactions.org |
The carbonyl group in this compound is a key site for reactivity, primarily undergoing nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for a wide array of nucleophiles. masterorganicchemistry.com In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org
The reactivity of the ketone towards nucleophiles is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org For this compound, the cyclopropyl and phenoxy groups create a specific steric environment around the carbonyl. The addition of strong, basic nucleophiles like Grignard reagents or organolithium compounds is generally irreversible. masterorganicchemistry.com In contrast, additions of weaker nucleophiles can be reversible. masterorganicchemistry.com
Electrophilic additions to the carbonyl group are less common but involve the initial attack of an electrophile on the carbonyl oxygen. This is often the first step in acid-catalyzed reactions, where protonation of the oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Transformations Involving the Halogenated Phenoxy Ether Linkage
The 4-bromo-2-chlorophenoxy group introduces another dimension of reactivity, centered on the aromatic ring and the aryl ether bond. The halogen substituents and the ether linkage influence the electronic properties of the ring and provide sites for substitution or cleavage.
The bromo-chlorophenoxy ring can undergo electrophilic aromatic substitution (EAS) reactions. The phenoxy group is a powerful activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. However, the chlorine and bromine atoms are deactivating due to their inductive electron-withdrawing effects, yet they also direct incoming electrophiles to ortho and para positions. msu.edu
The outcome of an EAS reaction on this substituted ring would depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the activating ether linkage are already occupied (by chlorine and bromine, respectively). Therefore, substitution would be directed to the remaining open positions (3- and 5-positions), with the position ortho to the ether and meta to the halogens being the most likely site of attack. The high reactivity of phenolic compounds means that halogenation reactions, for instance, can be difficult to control. msu.edu
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the positions activated by the electron-withdrawing halogen atoms. For an SNAr reaction to occur, a strong nucleophile is typically required, and the aromatic ring must contain strong electron-withdrawing groups. While halogens are deactivating, they are not as strongly activating for SNAr as a nitro group would be. Nevertheless, under forcing conditions, displacement of one of the halogens by a potent nucleophile could be achieved. acs.org
The aryl ether bond in this compound is generally stable but can be cleaved under specific conditions. A common method for cleaving alkyl aryl ethers involves strong acids like HBr or HI. The mechanism begins with the protonation of the ether oxygen, creating a good leaving group (the neutral phenol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the adjacent methylene (B1212753) carbon (the carbon of the ethanone (B97240) side chain) via an SN1 or SN2 pathway, displacing the 4-bromo-2-chlorophenol (B165030).
Catalytic methods have also been developed for aryl ether bond cleavage, which are crucial in contexts like lignin (B12514952) depolymerization. rsc.orgnih.gov These often involve a combination of a Lewis acid and a hydrogenation metal. rsc.org The Lewis acid can coordinate to the ether oxygen, activating the C-O bond for cleavage. In some systems, a tandem mechanism involving catalytic dehydrogenation of an adjacent alcohol to a ketone can provide the necessary reducing equivalents to facilitate the reductive cleavage of the C-O bond. nih.gov While the target molecule lacks this alcohol, related mechanisms could be envisioned where an external reductant is used.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical reactivity, mechanistic investigations, intermolecular and intramolecular reaction pathways, reaction kinetics, or thermodynamic analysis of the compound "this compound."
This indicates that this specific chemical structure has likely not been synthesized or, if it has, its chemical properties and reactivity have not been reported in published scientific studies or patents. Therefore, it is not possible to provide the detailed article as requested in the outline.
General information on the reactivity of related classes of compounds, such as α-phenoxy ketones and cyclopropyl ketones, is available. However, in adherence to the strict instructions to focus solely on "this compound," this information cannot be presented as it would be speculative and not directly applicable to the requested compound.
Should research on "this compound" be published in the future, a detailed article on its chemical reactivity and mechanistic investigations could then be generated. At present, the required data to fulfill this request does not exist in the public domain.
Computational and Theoretical Studies on 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule. These methods, rooted in solving approximations of the Schrödinger equation, provide insights into how electrons are distributed within the molecule, which in turn dictates its chemical properties and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn
For 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-2-chlorophenoxy ring, which is activated by the ether oxygen's lone pairs. The LUMO, conversely, would likely be centered on the electron-withdrawing cyclopropylketone moiety. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Computational studies on phenyl cyclopropyl (B3062369) ketones have shown that conjugation between the aromatic ring and the radical center can enhance reactivity. acs.org The interaction between the HOMO and LUMO dictates the course of many chemical reactions, and analyzing their symmetry and energy levels can predict whether a reaction is thermally or photochemically allowed, complementing principles like the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk
| Orbital | Predicted Location of Maximum Density | Role in Reactivity |
| HOMO | 4-Bromo-2-chlorophenoxy Ring | Nucleophilic Center (Electron Donor) |
| LUMO | Cyclopropylethanone Moiety | Electrophilic Center (Electron Acceptor) |
| HOMO-LUMO Gap | Moderate (Predicted) | Indicator of Kinetic Stability & Reactivity |
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface, which are invaluable for predicting intermolecular interactions and sites of nucleophilic or electrophilic attack. youtube.com
In this compound, the ESP map would be expected to show a significant negative potential (typically colored red or orange) around the carbonyl oxygen of the ketone group, indicating a region of high electron density and a likely site for electrophilic attack. youtube.comresearchgate.net The halogen atoms (bromine and chlorine) present a more complex picture. While highly electronegative, larger halogens like bromine can exhibit a region of positive electrostatic potential, known as a sigma-hole (σ-hole), opposite the C-Br covalent bond. mdpi.comnih.gov This σ-hole can act as a Lewis acid site, enabling it to form halogen bonds. researchgate.net The aromatic rings would display a nuanced charge distribution, influenced by the competing electron-withdrawing effects of the halogens and the electron-donating effect of the ether oxygen. walisongo.ac.id Positive potential (blue) would likely be found around the hydrogen atoms of the cyclopropyl and aromatic rings. youtube.com
Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, providing partial charges for each atom. For instance, in bromobenzene, the bromine atom can surprisingly carry a slight positive charge, influencing the charge on the attached carbon. walisongo.ac.id Such analyses for the title compound would provide precise numerical values for the charge at each atomic center.
Conformational Landscape Exploration and Energy Minima Determination
The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-O-C ether linkage and the bond connecting the phenoxy group to the ethanone (B97240) chain, gives rise to multiple possible conformations. Computational methods like molecular mechanics and quantum mechanical calculations are used to explore this conformational landscape and identify the most stable, low-energy structures (energy minima). nih.gov
| Dihedral Angle | Description | Predicted Stability |
| C(aryl)-O-C-C(keto) | Rotation around the ether linkage | Multiple minima possible, influenced by steric clash |
| O-C-C(keto)-C(cyclo) | Rotation of the cyclopropyl ketone group | Energy barriers will define preferred orientations |
| Ring-Ring Orientation | Angle between the two aromatic systems | Governed by a balance of steric and electronic factors |
Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods
Computational chemistry is a powerful tool for predicting and elucidating reaction mechanisms, offering insights that are often difficult to obtain experimentally. csmres.co.uknih.gov By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate. acs.orgrsc.org
For this compound, several reaction pathways could be investigated computationally. One prominent reaction is the acidic cleavage of the ether bond, a common reaction for aryl ethers. wikipedia.orgchemistrysteps.com Computational studies can determine whether this cleavage proceeds via an SN1 or SN2 mechanism by calculating the energy barriers for each pathway. gvsu.edumasterorganicchemistry.com The calculations would involve modeling the initial protonation of the ether oxygen, followed by the nucleophilic attack of a halide ion. masterorganicchemistry.com
The cyclopropyl ketone moiety also offers interesting reactivity. The strained three-membered ring can undergo ring-opening reactions under various conditions, such as through cycloaddition with alkenes. researchgate.net Computational studies on similar cyclopropyl ketones have been used to determine the most plausible mechanisms for such transformations. acs.org
Non-Covalent Interaction Analysis (e.g., Halogen Bonding and Aromatic Stacking)
Non-covalent interactions are critical in determining the structure of molecules in the solid state and their recognition of other molecules. nih.gov For this compound, the presence of two halogen atoms and an aromatic system makes halogen bonding and aromatic stacking particularly important.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) via its σ-hole. nih.govwikipedia.org This positive region interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. chimia.chresearchgate.net In the title compound, the bromine atom, being more polarizable than chlorine, is a more potent halogen bond donor. wikipedia.org These interactions are highly directional, typically with a bond angle close to 180°, and play a significant role in crystal engineering. nih.gov
Aromatic (π-π) stacking is another key interaction, where the electron-rich π-systems of the phenyl rings can interact with each other. The geometry of this stacking can be face-to-face or offset. The presence of substituents on the rings will influence the nature and strength of these interactions. Computational tools like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions within the molecular structure. nih.gov
Solvent Effects and Implicit Solvent Models in silico
Chemical reactions and molecular properties are often significantly influenced by the solvent. missouri.edu Computational models can account for these effects in two primary ways: explicitly (by including individual solvent molecules) or implicitly (by modeling the solvent as a continuous medium with a specific dielectric constant). mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used to estimate how a solvent might stabilize or destabilize different conformers, transition states, or charged species. mdpi.comnih.gov
For this compound, the polarity of the solvent would be expected to influence its conformational equilibrium. A polar solvent would likely stabilize more polar conformers. Furthermore, for any reaction involving charged intermediates or transition states, such as an SN1-type ether cleavage, a polar solvent would significantly lower the activation energy barrier, thereby increasing the reaction rate. arxiv.org By performing calculations in the gas phase and with various implicit solvent models, a theoretical understanding of the solvent's role in the molecule's behavior can be achieved. mdpi.com
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone Analogs
Systematic Structural Modifications of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a fascinating and widely utilized functionality in medicinal chemistry. Its inherent ring strain and unique electronic properties can significantly impact a molecule's conformation, metabolic stability, and interaction with biological targets.
Impact of Cyclopropyl Ring Size Variations
Altering the size of the cycloalkyl ketone ring from a cyclopropyl to a cyclobutyl or cyclopentyl moiety would significantly impact the molecule's properties due to changes in ring strain, conformation, and size.
Cyclobutyl Analogs : Replacing the cyclopropyl group with a cyclobutyl ring would decrease the ring strain. While cyclobutane (B1203170) is still strained, it is less so than cyclopropane (B1198618). This reduction in strain would likely decrease the reactivity of the ketone and the propensity for ring-opening reactions. The larger ring size would also alter the orientation of the phenoxy moiety relative to the ketone, which could affect its interaction with a biological target.
Studies comparing the reactivity of cyclanones of different ring sizes have shown that cyclobutanone (B123998) is highly reactive, followed by cyclohexanone, with cyclopentanone (B42830) being considerably less reactive. researchgate.net This trend in reactivity, attributed to changes in internal strain, suggests that the cyclopropyl analog of 2-(4-bromo-2-chlorophenoxy)-1-ethanone would be the most reactive among its cycloalkyl counterparts.
| Ring Size | Ring Strain Energy (approx. kcal/mol) | Predicted Reactivity | Potential Impact on Biological Activity |
| Cyclopropyl | 27.5 | High | The strained ring may act as a pharmacophore or be involved in covalent interactions with the target. |
| Cyclobutyl | 26.3 | Moderate | Reduced reactivity compared to cyclopropyl, potentially leading to increased metabolic stability. Altered conformation may affect target binding. |
| Cyclopentyl | 6.2 | Low | Significantly reduced reactivity. Increased size and flexibility could lead to different binding modes or loss of activity. |
Modifications within the Halogenated Phenoxy Ring
The 4-bromo-2-chloro-substitution pattern on the phenoxy ring is a key feature of the parent compound. Altering the nature and position of these halogen substituents can have a profound impact on the electronic properties of the ring and its ability to engage in various intermolecular interactions.
Positional Isomerism of Halogens (Bromo and Chloro) and Their Influence
For example, moving the chloro group from the ortho (2-) position to the meta (3-) or para (4-) position would alter the steric environment around the ether linkage and change the electronic influence on the phenoxy ring. Similarly, shifting the bromo group from the para (4-) position would have significant consequences. The specific substitution pattern influences the molecule's dipole moment and its ability to participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.
| Isomer | Substitution Pattern | Predicted Influence on Activity/Reactivity | Rationale |
| Parent Compound | 2-chloro-4-bromo-phenoxy | Baseline activity and reactivity. | The specific electronic and steric properties of this arrangement. |
| Isomer 1 | 2-bromo-4-chloro-phenoxy | Altered electronic and steric effects. Bromine's larger size at the ortho position could introduce more significant steric hindrance. | Difference in size and electronegativity between bromine and chlorine. |
| Isomer 2 | 3-chloro-4-bromo-phenoxy | Modified electronic distribution and steric profile. Less steric hindrance near the ether linkage compared to the parent compound. | Change in the position of the electron-withdrawing chloro group. |
| Isomer 3 | 2-bromo-5-chloro-phenoxy | Significant alteration of the electronic and steric landscape of the phenoxy ring. | Different substitution pattern leading to a different dipole moment and interaction profile. |
Introduction of Other Halogen Atoms and Substituents
Replacing the existing bromine and chlorine atoms with other halogens, such as fluorine or iodine, or introducing other types of substituents would systematically probe the SAR of the phenoxy ring.
Fluorine : The introduction of fluorine, a small and highly electronegative atom, can significantly alter the electronic properties of the aromatic ring and can also block metabolic oxidation at that position. chemrxiv.org The replacement of a hydroxyl or methoxy (B1213986) group with fluorine is a common bioisosteric strategy that often leads to an increase in lipophilicity. chemrxiv.org
Iodine : Iodine is the largest and least electronegative of the common halogens. Its introduction would significantly increase the size and lipophilicity of the molecule and introduce the potential for strong halogen bonding interactions.
Other Substituents : Introducing non-halogen substituents such as methyl, methoxy, or nitro groups would provide a deeper understanding of the electronic and steric requirements for activity. An electron-donating methyl or methoxy group would have an opposing electronic effect to the halogens, while a strongly electron-withdrawing nitro group would further deactivate the ring. SAR studies on styryl benzyl (B1604629) sulfones have shown that the nature and position of substituents on the aromatic rings are critical for cytotoxicity. nih.gov
| Substituent | Position | Predicted Effect on Activity | Rationale |
| Fluorine | 2- or 4-position | May increase metabolic stability and alter binding affinity. | High electronegativity and small size of fluorine. |
| Iodine | 2- or 4-position | May enhance binding through halogen bonding and increase lipophilicity. | Large size and polarizability of iodine. |
| Methyl (-CH3) | 2- or 4-position | May increase lipophilicity and introduce steric bulk. | Electron-donating and lipophilic nature of the methyl group. |
| Methoxy (-OCH3) | 2- or 4-position | May increase polarity and act as a hydrogen bond acceptor. | Electron-donating and hydrogen-bonding capacity of the methoxy group. |
| Nitro (-NO2) | 4-position | May decrease activity due to strong electron-withdrawing nature, potentially altering the necessary electronic profile. | Strong electron-withdrawing character of the nitro group. |
Alterations to the Ethanone (B97240) Linker and Bridging Atoms
The ethanone linker and the ether oxygen are not merely spacers but play a crucial role in orienting the cyclopropyl and phenoxy moieties and may be involved in direct interactions with a biological target.
Modifications to the ethanone linker could include:
Chain Length : Extending or shortening the two-carbon chain would alter the distance and flexibility between the cyclopropyl and phenoxy rings, likely impacting the molecule's ability to adopt the optimal conformation for binding.
Substitution on the Chain : Introducing substituents, such as a methyl group, on the alpha-carbon (adjacent to the ketone) would create a chiral center and could influence the molecule's conformation and metabolic stability.
Replacement of the Ketone : The ketone functionality is a key feature, likely acting as a hydrogen bond acceptor. Its replacement with other functional groups (bioisosteres) would probe the importance of this interaction. For example, an oxetane (B1205548) has been shown to be a viable bioisostere for a carbonyl group, often improving properties like solubility. nih.gov Other potential replacements include an alcohol (reduction of the ketone), an alkene, or an amide.
Replacement of the Ether Oxygen : The ether oxygen is also a potential hydrogen bond acceptor and influences the angle between the phenoxy ring and the ethanone linker. Replacing the oxygen with a sulfur atom (thioether) or a methylene (B1212753) group would alter the geometry and electronic properties of the linker. The bioisosteric replacement of functional groups is a powerful strategy in drug design to improve physicochemical and pharmacokinetic properties while retaining biological activity. u-tokyo.ac.jp
| Modification | Specific Change | Predicted Impact | Rationale |
| Chain Length | Propyl or Butyl Linker | Altered distance and flexibility between the two ends of the molecule, likely affecting binding. | Increased number of rotatable bonds. |
| Ketone Replacement | Alcohol | Introduction of a hydrogen bond donor and loss of a planar carbonyl group. | Change in electronic and steric properties. |
| Ketone Replacement | Oxetane | Potential improvement in solubility and metabolic stability while maintaining hydrogen bond acceptor capability. | Oxetanes are known bioisosteres for carbonyls. |
| Ether Oxygen Replacement | Thioether (-S-) | Altered bond angle and length, increased lipophilicity. | Sulfur is larger and less electronegative than oxygen. |
| Ether Oxygen Replacement | Methylene (-CH2-) | Removal of the hydrogen bond accepting ether oxygen, increased flexibility. | Replacement of a polar ether with a non-polar methylene group. |
The systematic exploration of the structure-activity and structure-reactivity relationships of 2-(4-bromo-2-chlorophenoxy)-1-cyclopropylethanone analogs provides a framework for understanding the chemical features that govern their biological and chemical behavior. Modifications to the cyclopropyl moiety, the halogenated phenoxy ring, and the ethanone linker all offer avenues to modulate the compound's properties. While specific experimental data on this particular compound is limited in the public domain, the principles of medicinal chemistry and the findings from related series of compounds allow for rational predictions to guide the design of new analogs with potentially improved therapeutic profiles. Further empirical studies are necessary to validate these predictions and to fully elucidate the intricate SAR and SRR of this chemical scaffold.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in modern medicinal chemistry and drug design. These computational methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. At present, specific QSAR or QSRR models for this compound and its direct analogs are not available in peer-reviewed scientific literature. However, by examining studies on structurally related compound classes, we can infer the potential approaches and key structural descriptors that would be relevant for building such models.
For a series of analogs of this compound, a QSAR/QSRR study would typically involve the systematic modification of its three main structural components: the substituted phenoxy ring, the ether linkage, and the cyclopropyl ketone moiety. The goal would be to quantify how these modifications influence a specific biological endpoint (e.g., enzyme inhibition, receptor binding) or a measure of chemical reactivity.
Illustrative Approach for QSAR/QSRR Model Development:
A hypothetical QSAR model for analogs of this compound could be developed by synthesizing a series of derivatives and evaluating their biological activity. The structural variations could include:
Phenoxy Ring Substituents: Varying the nature and position of the halogen substituents (e.g., replacing bromo or chloro groups with fluoro, iodo, or methyl groups) to modulate electronic and steric properties.
Cyclopropyl Group Modifications: Replacing the cyclopropyl ring with other small cycloalkyl or acyclic alkyl groups to probe the impact of ring strain and hydrophobicity.
Linker Modification: Altering the length or flexibility of the ether linkage.
The biological activity data, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), would then be correlated with calculated physicochemical or structural descriptors.
Key Descriptor Classes for Modeling:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges would describe the electronic environment of the molecule, particularly the influence of the bromo and chloro substituents on the phenoxy ring. Studies on chlorophenoxyacetic acid derivatives have shown that the number and position of chlorine atoms significantly affect the compound's electronic properties and, consequently, their biological activity.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would quantify the bulk and shape of the substituents. For instance, the size of the substituents on the phenoxy ring could influence the molecule's ability to fit into a biological target's binding site.
Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) would be crucial for understanding the compound's solubility and ability to cross biological membranes.
A resulting QSAR equation might take a form similar to the Hansch equation:
pIC50 = c1(logP) - c2(logP)² + c3(σ) + c4(Es) + c5
Where c1-c5 are constants determined by regression analysis. Such an equation would provide quantitative insights into the structure-activity relationship. For example, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity, up to an optimal point as indicated by the negative (logP)² term.
In the context of QSRR, studies on cyclopropyl ketones have revealed important structure-reactivity relationships. For instance, the reactivity of phenyl cyclopropyl ketones is influenced by the electronic stabilization of radical intermediates, which is promoted by conjugation with the aromatic ring. acs.orgnih.gov Substituents on the phenyl ring, therefore, play a critical role in modulating the reactivity of the cyclopropyl ketone moiety. acs.orgnih.gov An ortho-substituted phenyl cyclopropyl ketone, for example, may exhibit enhanced reactivity due to a balance between electronic effects and conformational pre-distortion that facilitates subsequent reaction steps. acs.orgnih.gov
Illustrative Data Table for a Hypothetical QSAR Study:
| Compound ID | R1 | R2 | logP | σ (total) | pIC50 (Observed) | pIC50 (Predicted) |
| 1 | 4-Br | 2-Cl | 4.5 | 0.60 | 6.2 | 6.1 |
| 2 | 4-F | 2-Cl | 3.8 | 0.43 | 5.8 | 5.9 |
| 3 | 4-Br | 2-H | 4.1 | 0.23 | 5.5 | 5.4 |
| 4 | 4-Cl | 2-Cl | 4.2 | 0.60 | 6.0 | 6.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Elucidation for Mechanistic Biological Interactions
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template of the key interaction points between a ligand and its biological target. For this compound and its analogs, no specific pharmacophore models have been published. However, based on its chemical structure, a hypothetical pharmacophore can be proposed and would likely be refined through experimental data from a series of active analogs.
General Approaches to Pharmacophore Modeling:
There are two primary methods for developing a pharmacophore model:
Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features and their spatial relationships. By superimposing the low-energy conformations of these active compounds, one can deduce the key features responsible for their shared biological activity.
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) is available, this method can be employed. The key interaction points within the binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues, are identified to construct a pharmacophore model.
Hypothetical Pharmacophore Features for this compound Analogs:
Based on the structure of the parent compound, a potential pharmacophore model could include the following features:
Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a prominent hydrogen bond acceptor, likely forming a crucial interaction with a hydrogen bond donor group in the biological target.
Hydrophobic Features: The cyclopropyl group and the substituted phenoxy ring are significant hydrophobic moieties. These regions would likely interact with nonpolar pockets within the target's binding site. The specific shape and size of these hydrophobic features would be critical for activity.
Aromatic Ring Feature: The disubstituted phenyl ring can participate in aromatic interactions, such as π-π stacking or cation-π interactions with complementary amino acid residues in the target.
Halogen Bond Donors: The bromine and chlorine atoms on the phenoxy ring have the potential to act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Illustrative Pharmacophore Model:
A hypothetical pharmacophore model for this class of compounds might consist of one hydrogen bond acceptor, two hydrophobic regions, and one aromatic ring feature, all arranged in a specific 3D geometry.
Data Table of Potential Pharmacophoric Features and Their Roles:
| Feature | Structural Origin | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bond with residues like Ser, Thr, or backbone N-H |
| Hydrophobic Region 1 | Cyclopropyl Ring | van der Waals interactions with nonpolar residues (e.g., Leu, Ile, Val) |
| Hydrophobic Region 2 | Substituted Phenyl Ring | van der Waals and hydrophobic interactions |
| Aromatic Ring | Phenyl Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Halogen Bond Donor | Bromine/Chlorine Atoms | Interaction with electron-rich atoms (e.g., backbone carbonyl oxygen) |
The development and validation of such a pharmacophore model would be instrumental in understanding the mechanistic basis of the biological activity of these compounds. Once established, the model could be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.
Mechanistic Investigations of Biological Interactions of 2 4 Bromo 2 Chlorophenoxy 1 Cyclopropylethanone Non Clinical Focus
In Silico Ligand-Target Binding Studies and Molecular Docking
In silico approaches are fundamental first steps in predicting the biological activity of a compound. These computational methods allow for the rapid screening of a compound against vast libraries of biological targets, providing insights into potential interactions before undertaking laboratory experiments.
Identification of Potential Protein and Enzyme Binding Sites
To identify potential protein and enzyme targets for 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone, researchers would typically employ reverse docking techniques. In this process, the structure of the compound would be computationally screened against a database of known protein structures, such as the Protein Data Bank (PDB). The goal is to identify proteins to which the compound binds with high affinity. The results of these screenings would generate a list of potential targets, which would then be prioritized for further investigation based on factors such as binding energy scores and the biological relevance of the potential target.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, Hydrophobic Interactions)
Once potential binding sites are identified, molecular docking simulations would be used to analyze the specific intermolecular interactions between this compound and the amino acid residues of the target protein. These analyses would focus on identifying key interactions that stabilize the ligand-protein complex. Given the chemical structure of the compound, particular attention would be paid to:
Hydrogen Bonds: The carbonyl oxygen of the ethanone (B97240) group and the ether oxygen could act as hydrogen bond acceptors.
Halogen Bonds: The bromine and chlorine atoms on the phenoxy ring could participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein.
Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
A hypothetical data table summarizing such findings might look like this:
| Interaction Type | Interacting Group on Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Carbonyl Oxygen | Tyrosine, Serine, Threonine |
| Halogen Bond | Bromine, Chlorine | Aspartate, Glutamate, Backbone Carbonyls |
| Hydrophobic Interaction | Phenyl Ring, Cyclopropyl Group | Leucine, Isoleucine, Valine, Phenylalanine |
Biochemical Pathway Interrogation at the Molecular Level (e.g., Enzyme Inhibition Mechanisms)
Following the identification of high-affinity targets through in silico methods, the next step would involve biochemical assays to validate these predictions and elucidate the compound's effect on biological pathways. If the target is an enzyme, studies would focus on determining the mechanism of inhibition.
Standard enzyme kinetic studies, such as Michaelis-Menten analysis, would be performed in the presence and absence of this compound. By analyzing changes in key kinetic parameters (Km and Vmax), the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) could be determined. For example, an increase in Km with no change in Vmax would suggest competitive inhibition, indicating that the compound binds to the active site of the enzyme.
Target Identification Strategies via Affinity-Based Probes (if applicable)
For an unbiased identification of cellular targets, affinity-based probes could be developed. This would involve chemically modifying this compound to include a reactive group (for covalent binding to the target) and a reporter tag (such as biotin (B1667282) or a fluorescent dye).
These probes would be incubated with cell lysates or live cells. The probe would bind to its target protein(s), and the reactive group would form a covalent bond. The reporter tag would then be used to isolate and identify the protein-probe complex, often through techniques like affinity purification followed by mass spectrometry. This approach can reveal the direct molecular targets of the compound within a complex biological system.
Future Research Directions and Potential Applications in Academic Chemistry
Integration into Multi-Step Chemical Synthesis Cascades
The unique combination of a cyclopropyl (B3062369) ketone and a di-halogenated phenoxy group in 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone presents a fertile ground for its application in multi-step synthesis. The cyclopropyl group, a strained three-membered ring, can participate in a variety of ring-opening reactions, providing access to more complex carbon skeletons. nbinno.com This inherent reactivity makes it a valuable synthon for introducing specific functionalities in a larger molecule.
Furthermore, the ketone functionality is a versatile handle for a plethora of chemical transformations, including but not limited to, reductions, aldol (B89426) condensations, and reactions with Grignard reagents. libretexts.orglibretexts.org The α-carbon to the ketone also presents a site for further functionalization. libretexts.org The presence of the halogenated aromatic ring offers sites for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Development as Chemical Probes for Biological System Elucidation
Chemical probes are indispensable tools for dissecting complex biological processes. nih.govresearchgate.netescholarship.org The structure of this compound suggests its potential as a scaffold for the development of such probes. The halogenated phenoxy moiety can be tailored to interact with specific biological targets through halogen bonding or other non-covalent interactions. The presence of bromine and chlorine atoms allows for the modulation of the molecule's electronic properties and lipophilicity, which are crucial for cell permeability and target engagement.
The ketone group can serve as a reactive handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via chemical ligation strategies. This would enable the visualization and isolation of target proteins or other biomolecules. Moreover, the cyclopropyl ketone moiety itself might exhibit specific reactivity towards certain enzyme classes, potentially acting as a covalent inhibitor.
The development of a library of analogs based on this scaffold, with variations in the halogenation pattern and substitutions on the cyclopropyl ring, could lead to the discovery of potent and selective probes for studying a wide range of biological targets. The modular nature of its likely synthesis would facilitate the rapid generation of such a library.
Exploration in Materials Science and Polymer Chemistry
The incorporation of unique molecular building blocks into polymers can lead to materials with novel properties. The rigid and halogenated phenoxy group of this compound could impart desirable characteristics such as thermal stability and flame retardancy to polymers. researchgate.net Poly(ether ketone)s are a class of high-performance thermoplastics known for their excellent mechanical and thermal properties. wikipedia.org While this specific molecule is not a monomer for traditional poly(ether ketone) synthesis, its derivatives could potentially be incorporated into polymer backbones.
For instance, modification of the cyclopropyl group to introduce a polymerizable functionality, or conversion of the ketone into a reactive site for polymerization, could allow for its integration into various polymer architectures. The presence of the bromine and chlorine atoms could also be exploited for post-polymerization modification, allowing for the tuning of the material's properties.
Furthermore, the unique electronic properties conferred by the halogenated aromatic ring could be of interest in the development of organic electronic materials. Exploration of its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be a fruitful area of research, although this would likely require significant structural modification.
| Potential Polymer Type | Key Feature from Monomer | Possible Application |
| Modified Polyketone | Thermal Stability | High-performance thermoplastics |
| Functionalized Polyacrylate | Flame Retardancy | Fire-resistant materials |
| Copolymers | Tunable Refractive Index | Optical materials |
Design of Novel Catalysts or Reagents Leveraging its Unique Reactivity
The distinct structural elements of this compound suggest its potential as a precursor for the design of novel catalysts or reagents. The phenoxy moiety, for example, can act as a ligand for metal centers. nbinno.com The electronic properties of the ligand can be fine-tuned by the presence of the bromo and chloro substituents, which in turn can influence the catalytic activity of the metal complex. acs.org
The ketone group could be transformed into a chiral alcohol, which could then serve as a chiral auxiliary or a component of a chiral catalyst for asymmetric synthesis. The proximity of the cyclopropyl group to the potential catalytic center could introduce unique steric and electronic effects, leading to novel reactivity and selectivity.
Moreover, the strained cyclopropyl ring itself could be harnessed in catalytic cycles. For example, its ring-opening under specific conditions could be coupled with a catalytic transformation, leading to the development of novel tandem reactions. The design and synthesis of transition metal complexes incorporating ligands derived from this molecule would be a key step in exploring these possibilities.
Computational Design of Next-Generation Analogs with Tailored Reactivity or Interaction Profiles
Computational chemistry provides a powerful tool for the rational design of molecules with specific properties. researchgate.net In the case of this compound, computational methods can be employed to predict the reactivity of its various functional groups and to design next-generation analogs with tailored properties.
For example, density functional theory (DFT) calculations could be used to model the transition states of potential reactions, providing insights into the reaction mechanisms and predicting the stereochemical outcomes. This information would be invaluable for planning and optimizing synthetic routes.
Furthermore, molecular docking simulations could be used to predict the binding affinity of this molecule and its analogs to specific biological targets. This would aid in the design of more potent and selective chemical probes or potential therapeutic agents. By systematically modifying the structure in silico and evaluating the resulting changes in properties, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reactivity and selectivity |
| Molecular Docking | Binding to biological targets | Design of potent chemical probes |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of key structural features for activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone in laboratory settings?
- Methodology :
- Nucleophilic aromatic substitution : React 4-bromo-2-chlorophenol with a cyclopropylethanone derivative (e.g., brominated cyclopropane ketone) under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and melting point analysis.
- Key validation : Cross-check intermediates using -NMR and -NMR to ensure correct substitution patterns .
Q. How can researchers verify the structural integrity and purity of this compound?
- Analytical techniques :
- Spectroscopy : -NMR (400 MHz, CDCl₃) for aromatic proton environments, -NMR for carbonyl (C=O) and cyclopropane carbons.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]) and isotopic patterns matching Br/Cl.
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Use SHELXL-97 for refinement and PLATON for validating bond lengths/angles .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond angle anomalies) be resolved for halogenated aromatic ketones?
- Strategies :
- Twinning analysis : Use PLATON to detect twinning and apply TWIN laws during refinement in SHELXL.
- Disorder modeling : For disordered halogen atoms, refine occupancy factors and apply restraints to thermal parameters.
- Validation metrics : Cross-validate with R-factor convergence (<5%) and check FORD/CEON restraints for geometric plausibility .
Q. What experimental designs are optimal for studying substituent effects on reactivity in derivatives of this compound?
- Approach :
- Analog synthesis : Replace Br/Cl with F, I, or methyl groups to assess electronic/steric effects.
- Kinetic studies : Monitor reaction rates (e.g., nucleophilic substitution) via HPLC or in-situ -NMR.
- Hammett analysis : Correlate substituent σ values with rate constants to quantify electronic contributions .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
- Molecular docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., cytochrome P450). Validate poses with Glide SP scoring.
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol indicates strong binding) .
Specialized Methodological Considerations
Q. What techniques mitigate challenges in characterizing cyclopropane ring stability under reaction conditions?
- Solutions :
- Low-temperature NMR : Monitor ring-opening reactions at -40°C to capture intermediates.
- Isotopic labeling : Synthesize -labeled cyclopropane derivatives for detailed mechanistic studies via -NMR line-shape analysis.
- DFT calculations : Use Gaussian 16 to model ring strain and predict thermal stability (e.g., activation energy for ring opening) .
Q. How can researchers reconcile conflicting bioactivity data across structurally similar halogenated compounds?
- Framework :
- Structure-activity relationship (SAR) : Compare IC₅₀ values against substituent electronegativity (Cl vs. Br) and lipophilicity (logP).
- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying multivariate regression to identify statistically significant trends.
- In vitro validation : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines) to eliminate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
